molecular formula C9H5FINO2 B13466274 4-fluoro-7-iodo-1H-indole-2-carboxylic acid

4-fluoro-7-iodo-1H-indole-2-carboxylic acid

Cat. No.: B13466274
M. Wt: 305.04 g/mol
InChI Key: ZUBQVALLSYCAMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-7-iodo-1H-indole-2-carboxylic acid is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-7-iodo-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the halogenation of indole derivatives, followed by carboxylation. For instance, starting with an indole derivative, selective iodination at the 7-position and fluorination at the 4-position can be achieved using appropriate halogenating agents under controlled conditions . The carboxylation step can be performed using carbon dioxide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-7-iodo-1H-indole-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Halogenation: Iodine and fluorine sources, such as N-iodosuccinimide (NIS) and Selectfluor, are commonly used.

    Carboxylation: Carbon dioxide in the presence of a base like sodium hydroxide.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used for Suzuki or Sonogashira coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.

Scientific Research Applications

4-fluoro-7-iodo-1H-indole-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-7-iodo-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring system is known to interact with various enzymes and receptors, modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards these targets . The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-1H-indole-7-carboxylic acid
  • 7-iodo-1H-indole-2-carboxylic acid
  • 4-methoxy-1H-indole-2-carboxylic acid

Uniqueness

4-fluoro-7-iodo-1H-indole-2-carboxylic acid is unique due to the simultaneous presence of both fluorine and iodine atoms on the indole ring. This dual halogenation can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable scaffold for the development of novel therapeutic agents and functional materials .

Properties

Molecular Formula

C9H5FINO2

Molecular Weight

305.04 g/mol

IUPAC Name

4-fluoro-7-iodo-1H-indole-2-carboxylic acid

InChI

InChI=1S/C9H5FINO2/c10-5-1-2-6(11)8-4(5)3-7(12-8)9(13)14/h1-3,12H,(H,13,14)

InChI Key

ZUBQVALLSYCAMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1F)C=C(N2)C(=O)O)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.